An In-depth Technical Guide to the Physical and Chemical Properties of 3-(chloromethyl)-N-ethylbenzamide
An In-depth Technical Guide to the Physical and Chemical Properties of 3-(chloromethyl)-N-ethylbenzamide
This guide provides a comprehensive overview of the physical and chemical properties of 3-(chloromethyl)-N-ethylbenzamide, a substituted aromatic amide of significant interest as a versatile intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights to facilitate its effective use in a laboratory setting. We will delve into its structural characteristics, predictable physicochemical properties, reactivity profile, and the standard protocols for its empirical characterization.
Introduction and Molecular Structure
3-(chloromethyl)-N-ethylbenzamide belongs to the benzamide class of organic compounds. Its structure is characterized by a central benzene ring substituted at the meta-position with a chloromethyl group (-CH₂Cl) and a primary amide group that is N-substituted with an ethyl group (-NHCH₂CH₃). This unique combination of a reactive benzylic chloride and a stable amide linkage makes it a valuable building block for creating more complex molecular architectures, particularly in the synthesis of pharmaceutical lead compounds and functional materials.
The presence of the chloromethyl group provides a key site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The N-ethylbenzamide moiety provides a stable scaffold with specific steric and electronic properties that can influence intermolecular interactions and overall molecular conformation. Understanding the interplay between these functional groups is critical to predicting the compound's behavior.
Physicochemical Identifiers and Properties
While extensive experimental data for this specific molecule is not widely published, we can predict its core properties based on its structure and data from closely related analogs such as 3-(chloromethyl)benzamide.[1] The following table summarizes these key computed and estimated identifiers.
| Property | Value / Predicted Value | Source / Basis |
| IUPAC Name | 3-(chloromethyl)-N-ethylbenzamide | - |
| Molecular Formula | C₁₀H₁₂ClNO | - |
| Molecular Weight | 197.66 g/mol | Computed |
| CAS Number | Not explicitly assigned | - |
| Appearance | Predicted: White to off-white crystalline solid | Based on analogs like N-ethylbenzamide[2] |
| Melting Point | Predicted: > 70 °C | Higher than N-ethylbenzamide (69-71°C) due to increased MW and C-Cl dipole |
| Boiling Point | > 300 °C (with potential decomposition) | High due to amide hydrogen bonding and molecular weight |
| Solubility | Soluble in polar organic solvents (Ethanol, DMSO, DMF); sparingly soluble in water | Based on the presence of both polar (amide) and non-polar (benzene ring, ethyl chain) regions |
| LogP (Octanol/Water) | Predicted: ~2.0 - 2.5 | Estimated based on analogs and functional group contributions |
| Topological Polar Surface Area | 29.1 Ų | Computed based on amide group contribution |
Chemical Properties and Reactivity Profile
The chemical behavior of 3-(chloromethyl)-N-ethylbenzamide is dictated by its two primary functional groups: the amide and the benzylic chloride.
The Amide Group: A Stable Anchor
The N-ethylbenzamide group is generally stable under neutral and moderately acidic or basic conditions. The lone pair on the nitrogen atom is delocalized into the carbonyl group, resulting in a resonance-stabilized system that makes the amide bond resistant to cleavage.
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Hydrolysis: Hydrolysis of the amide bond to yield 3-(chloromethyl)benzoic acid and ethylamine requires harsh conditions, such as prolonged heating in strong acid (e.g., 6M HCl) or strong base (e.g., 6M NaOH). This stability is a key feature, allowing for selective reactions at the chloromethyl position.
The Benzylic Chloride: The Reactive Hotspot
The chloromethyl group is the molecule's primary site of reactivity. As a benzylic halide, the C-Cl bond is significantly activated towards nucleophilic substitution reactions (Sₙ1 and Sₙ2 mechanisms) because the benzene ring can stabilize the transition state and any potential carbocation intermediate.
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Nucleophilic Substitution: This is the most important reaction pathway for this compound. It readily reacts with a wide range of nucleophiles, including:
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Amines (Amination): Reaction with primary or secondary amines yields the corresponding N-substituted aminomethyl derivatives. This is a cornerstone of combinatorial library synthesis.
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Alcohols/Phenols (Etherification): Alkoxides or phenoxides will displace the chloride to form ethers.
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Thiols (Thioetherification): Thiolates are excellent nucleophiles and react efficiently to form thioethers.
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Cyanide (Cyanation): Reaction with cyanide salts (e.g., NaCN) introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
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The diagram below illustrates the primary reactive sites of the molecule.
Caption: Key reactive and stable functional groups on 3-(chloromethyl)-N-ethylbenzamide.
Standard Experimental Protocols for Characterization
To ensure scientific integrity, all synthesized or acquired batches of 3-(chloromethyl)-N-ethylbenzamide must be rigorously characterized. The following protocols describe standard, self-validating methodologies for determining its primary physical properties.
Protocol: Melting Point Determination
Causality: The melting point is a fundamental physical constant that provides a primary indication of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid, while impurities will broaden and depress the melting range.
Methodology:
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Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.
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Apparatus: Use a calibrated digital melting point apparatus.
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Measurement:
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Place the capillary tube into the apparatus.
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Set a rapid heating rate (10-15 °C/min) for a coarse measurement to quickly identify the approximate melting range.
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Allow the apparatus to cool.
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Prepare a new sample and heat rapidly to about 15-20 °C below the estimated melting point.
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Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.
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Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two points is the melting range.
Protocol: Solubility Assessment
Causality: Solubility provides critical information for selecting appropriate solvents for reactions, purification (recrystallization), and analytical techniques (e.g., NMR, HPLC). The "like dissolves like" principle is the guiding factor.
Methodology:
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Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., Water, Ethanol, Acetone, Dichloromethane, Hexane).
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Procedure:
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To a small vial, add approximately 10 mg of the compound.
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Add the selected solvent dropwise (e.g., 0.1 mL increments) with constant vortexing or agitation.
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Continue adding solvent up to a defined volume (e.g., 1 mL).
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Classification:
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Soluble: A clear, homogenous solution is formed.
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Sparingly Soluble: The majority of the solid dissolves, but some particulate matter remains.
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Insoluble: The solid does not visibly dissolve.
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Quantification (Optional): For precise solubility, create a saturated solution, equilibrate, filter, and determine the concentration of the solute in the filtrate using a calibrated analytical method like UV-Vis spectroscopy or HPLC.
The following diagram outlines a general workflow for the comprehensive characterization of a new batch of the compound.
Caption: Standard characterization workflow for 3-(chloromethyl)-N-ethylbenzamide.
Predicted Spectroscopic Data for Structural Verification
Spectroscopy provides an unambiguous confirmation of the molecular structure.
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¹H NMR (Proton NMR):
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Aromatic Protons (Ar-H): 4 protons in the 7.2-7.8 ppm range, exhibiting complex splitting patterns characteristic of a 1,3-disubstituted benzene ring.
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Chloromethyl Protons (-CH₂Cl): A sharp singlet integrating to 2 protons, expected around 4.5-4.7 ppm.
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Amide Proton (-NH-): A broad singlet or triplet (due to coupling with the adjacent CH₂) around 8.0-8.5 ppm. Its position is solvent-dependent.
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Ethyl Protons (-CH₂CH₃): A quartet (2H) around 3.3-3.5 ppm and a triplet (3H) around 1.1-1.3 ppm.
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¹³C NMR (Carbon NMR):
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Carbonyl Carbon (C=O): A signal in the 165-168 ppm range.
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Aromatic Carbons: 6 signals between 125-140 ppm.
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Chloromethyl Carbon (-CH₂Cl): A signal around 45-48 ppm.
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Ethyl Carbons (-CH₂CH₃): Two signals, one around 35 ppm (-CH₂-) and one around 15 ppm (-CH₃).
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FTIR (Infrared Spectroscopy):
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N-H Stretch: A sharp peak around 3300 cm⁻¹.
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C=O Stretch (Amide I): A strong, sharp absorption around 1640-1660 cm⁻¹.
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N-H Bend (Amide II): A peak around 1540 cm⁻¹.
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C-Cl Stretch: A signal in the 600-800 cm⁻¹ region.
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Mass Spectrometry (MS):
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The molecular ion peak (M⁺) would be observed at m/z 197. A characteristic M+2 peak at m/z 199 with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom (due to the ³⁵Cl/³⁷Cl isotopes).
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Common fragmentation patterns would include the loss of the ethyl group, the chlorine atom, and cleavage resulting in the benzoyl cation.
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References
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ChemBK. (2024). Benzamide, N-ethyl-. Retrieved from ChemBK. [Link]
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PubChem. (n.d.). 3-(Chloromethyl)-benzamide. National Center for Biotechnology Information. Retrieved from PubChem. [Link]
